Aminooxyacetamide-PEG2-azide

Description

Molecular Architecture and Functional Group Composition

The molecular architecture of Aminooxyacetamide-PEG2-azide is defined by the presence of three distinct functional domains: the aminooxyacetamide group, a diethylene glycol (PEG2) spacer, and a terminal azide moiety. This arrangement confers both chemical reactivity and physicochemical versatility, enabling the molecule to participate in a range of bioconjugation and click chemistry reactions.

Molecular Formula and Structural Overview

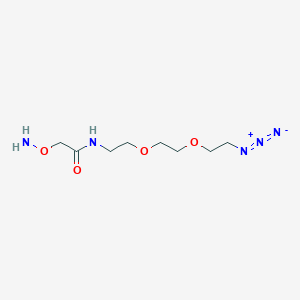

This compound possesses the molecular formula C8H17N5O4 and a molecular weight of 247.25 g/mol. The IUPAC name for this compound is 2-aminooxy-N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]acetamide. The structure can be represented as follows:

- Aminooxyacetamide Group: This moiety consists of an aminooxy (-ONH2) group attached to an acetamide backbone, which is well-known for its ability to react selectively with carbonyl-containing compounds such as aldehydes and ketones, forming stable oxime linkages.

- PEG2 Spacer: The diethylene glycol (PEG2) segment comprises two ethylene glycol units, providing hydrophilicity and flexibility. This spacer is crucial for minimizing steric hindrance and improving the solubility of the molecule in aqueous environments.

- Azide Group: The terminal azide (-N3) is a highly reactive functionality that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, which are foundational in click chemistry.

Table 1.1: Key Structural and Physicochemical Properties of this compound

The strategic placement of these functional groups allows this compound to serve as a bifunctional crosslinker, with the aminooxyacetamide group enabling site-specific conjugation to carbonyl-containing biomolecules and the azide group facilitating further modification via click chemistry.

Three-Dimensional Structure and Conformational Flexibility

The three-dimensional structure of this compound is characterized by a flexible linear backbone, primarily due to the PEG2 spacer. This flexibility is essential for accommodating the spatial requirements of bioconjugation reactions, particularly when linking large biomolecules or surfaces. Computational conformational analysis and crystallographic data (where available) indicate that the PEG2 segment adopts extended or coiled conformations depending on the solvent environment, which can influence the accessibility of the terminal functional groups.

Figure 1.1: 2D and 3D Structural Representations of this compound

Figure 1.1A: 2D chemical structure of this compound, highlighting the aminooxyacetamide, PEG2, and azide groups.

Figure 1.1B: 3D conformer of this compound, illustrating the spatial arrangement of functional groups and the flexibility of the PEG2 linker.

Functional Group Composition and Reactivity

The unique combination of functional groups in this compound underpins its broad utility in chemical biology. The aminooxyacetamide group is highly nucleophilic, enabling rapid and selective reaction with aldehydes and ketones to form oximes, a process that is both efficient and bioorthogonal. The PEG2 spacer imparts hydrophilicity, reduces non-specific interactions, and enhances the solubility of the molecule in both aqueous and organic solvents. The terminal azide group, meanwhile, is a cornerstone of click chemistry, reacting readily with alkynes in the presence of copper catalysts or via strain-promoted mechanisms to yield stable triazole linkages.

This combination of reactivity and solubility makes this compound an ideal candidate for the construction of multifunctional bioconjugates, the labeling of biomolecules, and the assembly of advanced materials with tailored properties.

Properties

IUPAC Name |

2-aminooxy-N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N5O4/c9-13-12-2-4-16-6-5-15-3-1-11-8(14)7-17-10/h1-7,10H2,(H,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVUATKTXKLKZNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCN=[N+]=[N-])NC(=O)CON | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of PEG2 Backbone with Tosyl and Hydroxyl Termini

The PEG2 spacer is typically derived from 1,8-dihydroxy-3,6-dioxaoctane (PEG2 diol). Tosylation of one hydroxyl group enables subsequent nucleophilic substitution:

-

Dissolve PEG2 diol (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add p-toluenesulfonyl chloride (1.2 eq) and triethylamine (2.5 eq) dropwise at 0°C.

-

Stir for 12–24 hours at room temperature.

-

Purify via silica gel chromatography (eluent: ethyl acetate/hexane).

Key Data :

Azide Group Introduction via Nucleophilic Substitution

The tosyl group is replaced by an azide using sodium azide (NaN) in a polar aprotic solvent:

-

React tosylated PEG2 (1.0 eq) with NaN (3.0 eq) in dimethylformamide (DMF) at 80°C for 24 hours.

-

Quench with water, extract with DCM, and concentrate.

Optimization Note :

Key Data :

Aminooxyacetamide Conjugation

The aminooxyacetamide group is introduced via carbodiimide-mediated coupling:

-

Activate Boc-protected aminooxyacetic acid (1.2 eq) with EDC/HCl (1.5 eq) and NHS (1.5 eq) in DCM.

-

Add PEG2-azide (1.0 eq) and stir for 24 hours at room temperature.

-

Deprotect Boc group using trifluoroacetic acid (TFA) in DCM (1:1 v/v).

Key Data :

| Parameter | Value |

|---|---|

| Coupling Efficiency | 88–93% [] |

| Deprotection Yield | 95% [] |

| Characterization | LC-MS: [M+H] = 247.25 (CHNO) |

Comparative Analysis of Methodologies

Azide Introduction: Tosyl vs. Mesyl Leaving Groups

Coupling Agents for Aminooxyacetamide

Critical Research Findings

Solvent Effects on Azide Substitution

Stability of Aminooxyacetamide Intermediate

Click Chemistry Compatibility

-

The azide terminus reacts efficiently with alkynes (e.g., DBCO) under copper-free conditions, achieving >95% conversion [,].

Industrial-Scale Considerations

Cost Analysis of Starting Materials

| Material | Cost per kg (USD) |

|---|---|

| PEG2 diol | $120–$150 |

| NaN | $80–$100 |

| Boc-aminooxyacetic acid | $450–$600 |

Chemical Reactions Analysis

Types of Reactions

Aminooxyacetamide-PEG2-azide undergoes several types of chemical reactions, including:

Click Chemistry: The azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form stable triazole linkages.

Oxime Formation: The aminooxy group reacts with aldehydes and ketones to form oxime linkages, which can be cleaved under acidic conditions.

Common Reagents and Conditions

CuAAC Reactions: Common reagents include copper sulfate and sodium ascorbate, with the reaction typically carried out in aqueous or organic solvents at room temperature.

Oxime Formation: Reagents include aldehydes or ketones, with the reaction conducted in aqueous or organic solvents at neutral pH.

Major Products Formed

Triazoles: Formed from CuAAC reactions.

Oximes: Formed from the reaction with aldehydes or ketones.

Scientific Research Applications

Key Applications

-

Bioconjugation :

- Description : Aminooxyacetamide-PEG2-azide is utilized to link biomolecules such as proteins, peptides, and nucleic acids through click chemistry.

- Mechanism : The azide group reacts efficiently with alkyne-functionalized molecules to form stable triazole bonds.

- Case Study : In a study involving the modification of peptides for imaging applications, researchers successfully conjugated azido derivatives to peptide sequences, enhancing their targeting capabilities in vivo .

-

Drug Delivery :

- Description : The compound can be used to create PEGylated drugs that improve solubility and circulation time in biological systems.

- Advantages :

- Increased stability and reduced immunogenicity.

- Enhanced pharmacokinetics due to improved solubility.

- Example : PEGylated therapeutic agents have shown improved efficacy in treating various diseases by prolonging their half-life in circulation .

-

Click Chemistry :

- Description : this compound is a key reagent in bioorthogonal click reactions, facilitating the selective attachment of biomolecules.

- Applications :

Comparative Data Table

Recent Research Insights

Recent studies have highlighted the growing importance of this compound in various fields:

- Glycobiology : Researchers are employing azides for non-invasive imaging techniques to study glycan interactions within living organisms. This method has been pivotal in understanding cellular processes and disease mechanisms .

- Nanotechnology : The compound has been integrated into nanoparticle systems for targeted drug delivery. These systems utilize click chemistry to attach therapeutic agents selectively to cancer cells, enhancing treatment efficacy while minimizing side effects .

Mechanism of Action

The mechanism of action of Aminooxyacetamide-PEG2-azide involves its functional groups:

Azide Group: Participates in click chemistry reactions to form stable triazole linkages.

Aminooxy Group: Reacts with aldehydes and ketones to form oxime linkages, which can be cleaved under acidic conditions.

These reactions enable the compound to act as a versatile linker in various applications, facilitating the attachment of different molecules and enhancing their properties.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C₆H₁₄N₄O₃

- Molecular Weight: 190.2 g/mol

Comparison with Similar Compounds

The following compounds share structural or functional similarities with Aminooxyacetamide-PEG2-azide but differ in reactivity, applications, or PEG chain length.

2.1. Amino-PEG2-azide (CAS: 166388-57-4)

- Structure: Contains an amine (-NH₂) instead of an aminooxyacetamide group.

- Molecular Formula : C₆H₁₄N₄O₂ .

- Applications: Amine-reactive conjugation (e.g., NHS ester coupling). Less suited for oxime ligation compared to aminooxy derivatives.

- Advantages: Greater stability than aminooxy-containing compounds .

- Limitations: Limited utility in carbonyl-targeted conjugation.

2.2. Azido-PEG1-C2-acid (CAS: 1393330-34-1)

- Structure : Shorter PEG chain (1 unit) with a terminal carboxylic acid.

- Molecular Formula : C₄H₇N₃O₃ .

- Applications :

- Synthesis of peptides or small molecules via carboxylate coupling.

- Advantages :

- Acid group enables carbodiimide-mediated conjugation (e.g., EDC/NHS).

- Limitations :

2.3. Aminooxy-PEG4-azide (CAS: 2100306-61-2)

- Structure: Extended PEG chain (4 units) with aminooxy and azide groups.

- Molecular Formula : C₁₀H₂₂N₄O₅ .

- Applications: Similar to this compound but with increased flexibility.

- Advantages :

- Limitations :

- Bulkier structure may complicate purification.

2.4. 5-Azidopentanoic Acid (CAS: 79583-98-5)

- Structure : Linear alkyl chain with azide and carboxylic acid.

- Molecular Formula : C₅H₉N₃O₂ .

- Applications :

- Click chemistry without PEG spacer; used in small-molecule conjugates.

- Advantages :

- Low molecular weight ideal for minimalistic conjugates.

- Limitations :

Data Table: Comparative Analysis

Key Research Findings

- Click Chemistry Compatibility : All azide-containing compounds enable CuAAC, but PEG length affects reaction efficiency in sterically crowded environments .

- Stability Trade-offs: Aminooxy groups enable rapid oxime formation but limit shelf life compared to amine or acid derivatives .

- PEG Optimization : PEG2 balances solubility and steric effects for most PROTAC/ADC applications, while PEG4 is preferred for larger targets .

Q & A

Q. What are the key functional groups in Aminooxyacetamide-PEG2-azide, and how do they enable specific conjugation strategies?

The compound contains two critical functional groups: an aminooxy group and an azide .

- The aminooxy group reacts with aldehyde or ketone groups (e.g., in glycoproteins or oxidized carbohydrates) to form stable oxime bonds. This reaction typically occurs under mild acidic conditions (pH 4–6) and benefits from catalysts like aniline derivatives .

- The azide group enables click chemistry , specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), for bioorthogonal labeling .

- Methodological Tip : For oxime ligation, pre-incubate target molecules (e.g., antibodies) with periodate to generate aldehydes, then react with the aminooxy group. For azide-alkyne click chemistry, optimize copper concentrations (for CuAAC) or use DBCO derivatives (for SPAAC) to minimize cytotoxicity .

Q. What are the recommended handling and storage protocols for this compound?

- Handling : Wear nitrile gloves, lab coats, and eye protection due to potential skin sensitization (GHS category 1A). Work in a fume hood to avoid inhalation of dust or aerosols .

- Storage : Prepare fresh solutions immediately before use. If storage is unavoidable, dissolve the compound in anhydrous DMSO or DMF, aliquot into small volumes, and store at -80°C under argon to prevent hydrolysis of the aminooxy group. Shelf life should not exceed 1 week .

Q. How can researchers confirm successful conjugation using this compound?

- Analytical Methods :

- UV-Vis Spectroscopy : Monitor azide consumption (210–220 nm) or oxime formation (260–280 nm).

- MALDI-TOF Mass Spectrometry : Compare molecular weight shifts between the unmodified and conjugated biomolecules.

- Gel Electrophoresis : Use SDS-PAGE with Coomassie staining or fluorescent tags to visualize conjugation efficiency .

Advanced Research Questions

Q. How can competing reactions between the aminooxy and azide groups be minimized during dual-functionalization experiments?

- Sequential Conjugation : Perform oxime ligation first (pH 5.0, 4°C, 2 hours), then quench unreacted aldehydes with hydroxylamine before initiating azide-alkyne click chemistry .

- Spatial Separation : Use PEG spacers (e.g., PEG4 or PEG11) to distance the two functional groups, reducing steric hindrance and cross-reactivity .

- Kinetic Monitoring : Use real-time NMR or HPLC to track reaction progress and adjust stoichiometry dynamically .

Q. What experimental strategies address low oxime ligation yields in complex biological systems?

- Optimize pH : Oxime formation is most efficient at pH 4–5. Use buffered systems (e.g., sodium acetate) to maintain stability .

- Catalysts : Add 10–50 mM aniline or derivatives (e.g., p-methoxyaniline) to accelerate reaction rates 10–100-fold .

- Competing Aldehydes : Pre-treat samples with Tris or ethanolamine to scavenge endogenous aldehydes (e.g., in serum-containing media) .

Q. How should researchers interpret contradictory data in crosslinking efficiency studies?

- Case Example : If oxime ligation yields vary between batch preparations, consider:

- Batch Purity : Analyze compound integrity via LC-MS; impurities (e.g., hydrolyzed aminooxy groups) can reduce reactivity .

- Target Accessibility : Use Förster Resonance Energy Transfer (FRET) or surface plasmon resonance (SPR) to confirm target epitope availability .

- Environmental Factors : Test for interference from reducing agents (e.g., DTT) or metal ions that may inhibit click chemistry .

Methodological and Data Analysis Questions

Q. What statistical approaches are recommended for analyzing conjugation efficiency data?

- Normalization : Express yields as a percentage relative to a positive control (e.g., fully modified BSA).

- Error Analysis : Use triplicate technical replicates and report standard deviations. For small sample sizes, apply Student’s t-test or non-parametric equivalents (e.g., Mann-Whitney U test) .

- Regression Modeling : Fit kinetic data to pseudo-first-order or Michaelis-Menten equations to derive rate constants .

Q. How should researchers present complex conjugation data in publications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.